

EED226: A Novel Epigenetic Modulator for HIV Latency Reversal

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Compound of Interest

Compound Name: EED226

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

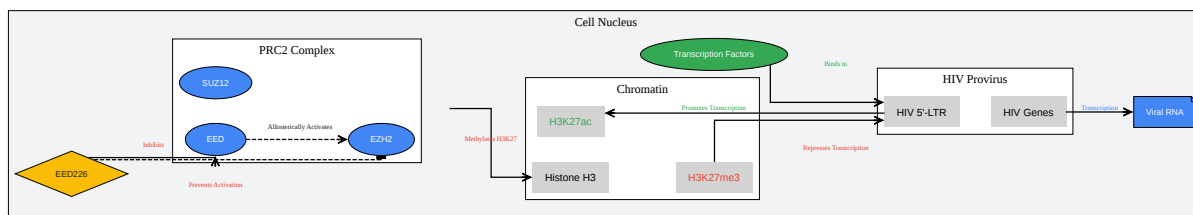
Introduction

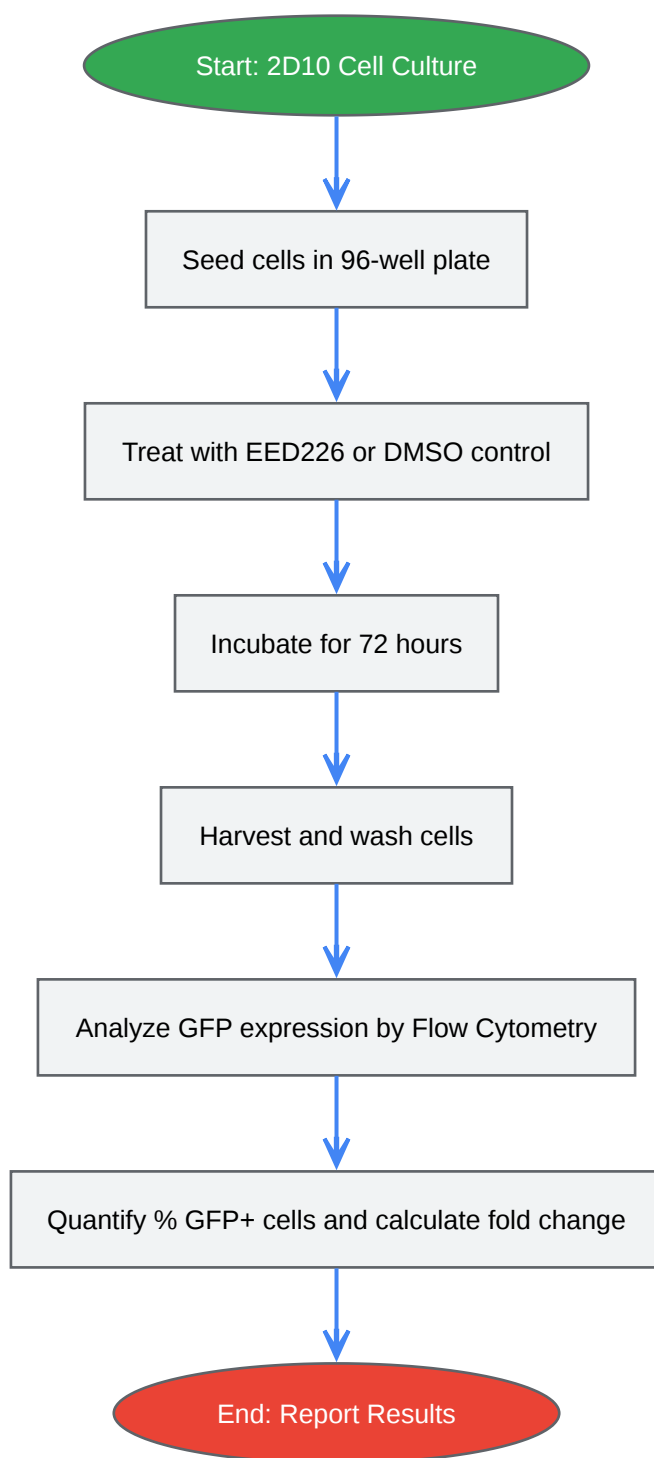
The persistence of latent HIV reservoirs in infected individuals is a major obstacle to a cure. One promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with latency-reversing agents (LRAs) to make them susceptible to immune-mediated clearance. **EED226** is a potent and selective small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in maintaining HIV latency by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that silences gene expression. By inhibiting EED, **EED226** disrupts PRC2 activity, leading to a reduction in H3K27me3 levels and subsequent reactivation of latent HIV. These application notes provide a comprehensive overview of the use of **EED226** in HIV latency reversal studies, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

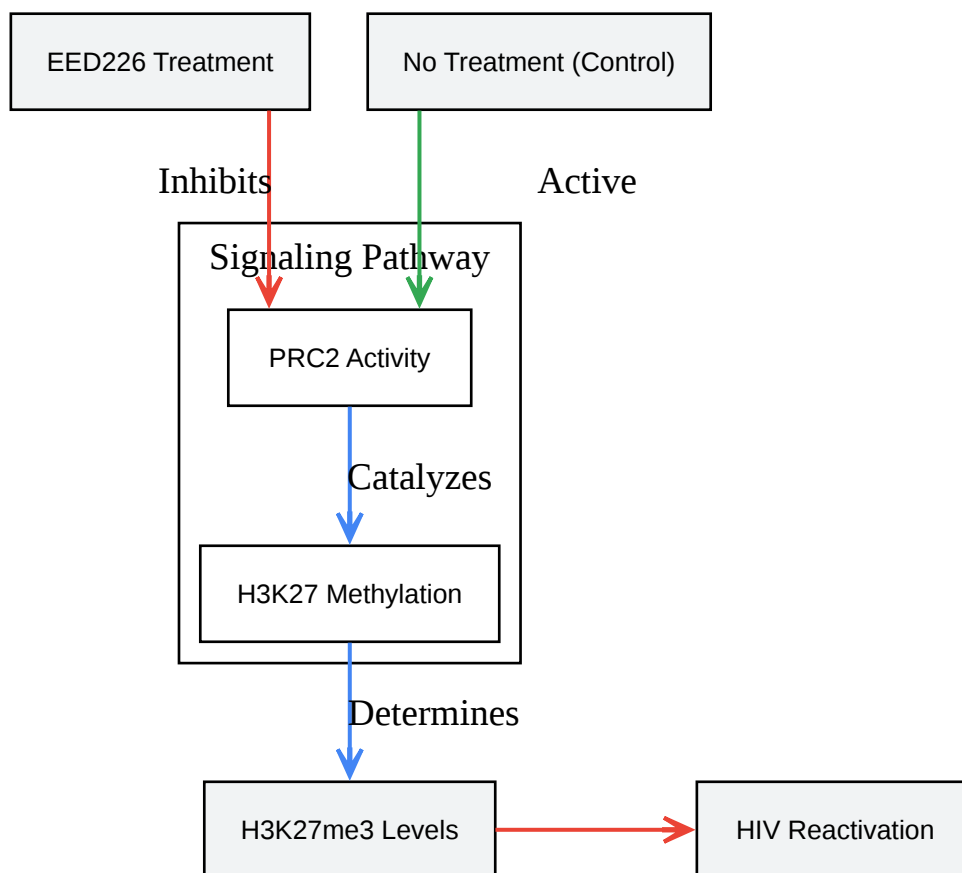
Mechanism of Action

EED226 allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2, by binding to the H3K27me3-binding pocket of EED. This prevents the feedback mechanism that is required for robust PRC2 activity, leading to a global decrease in H3K27me3 levels. The reduction of this repressive mark at the HIV 5' Long Terminal Repeat (LTR)

promoter region results in a more permissible chromatin environment, which is associated with an increase in histone H3 lysine 27 acetylation (H3K27ac), an activating mark. This epigenetic shift facilitates the recruitment of transcriptional machinery and ultimately leads to the reactivation of HIV gene expression.^[1]







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References

- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
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